N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-29-17-4-2-3-15(11-17)18-9-10-19-24-25-21(27(19)26-18)30-13-20(28)23-12-14-5-7-16(22)8-6-14/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLWPYLHSRHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities. The presence of the fluorobenzyl group and the methoxyphenyl moiety enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has not been extensively evaluated for antimicrobial activity in isolation; however, similar compounds have demonstrated promising results.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. A related study demonstrated that compounds with similar structures exhibited cytotoxicity against human cancer cell lines such as MDA-MB-231 (IC50 = 1.4 μM) . This suggests that this compound may also possess anticancer properties worth investigating.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Triazole derivatives have been reported to inhibit various enzymes relevant in cancer and infectious diseases . Future studies could explore the specific enzyme inhibition profiles of this compound.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is in the development of new therapeutic agents. The compound's structure suggests potential activity against various biological targets.
Anticancer Activity
Research indicates that compounds with triazolo and pyridazine moieties exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, making them candidates for further development in cancer therapies .
Antimicrobial Properties
The thioacetamide group in this compound may enhance its antimicrobial efficacy. Preliminary studies have demonstrated that similar compounds show activity against a range of bacterial strains. Future research could explore the specific antimicrobial effects of this compound .
Neuropharmacology
Given the structural features of this compound, it may interact with neurotransmitter systems. Investigations into its effects on serotonin and dopamine receptors could provide insights into its potential as an antidepressant or anxiolytic agent.
Case Study: Receptor Binding Affinity
A recent study evaluated the binding affinity of similar compounds to serotonin receptors. The results indicated that modifications in the benzyl group significantly affect receptor interactions, suggesting that this compound could exhibit unique neuropharmacological profiles .
Agricultural Chemistry
Another promising application lies within agricultural chemistry. Compounds with similar structures have been investigated for their potential as herbicides or fungicides due to their ability to disrupt biological processes in plants and pathogens.
Herbicidal Activity
Research has shown that triazole derivatives can inhibit plant growth by interfering with biosynthetic pathways. The potential use of this compound as a selective herbicide warrants further exploration .
Comparison with Similar Compounds
Core Heterocycle Variations
The triazolo-pyridazine core distinguishes the target compound from analogs with triazolo-pyrimidine (e.g., N-(4-fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide, ).
Substituent Effects on the Aryl Group
- Target Compound : 3-Methoxyphenyl at position 6.
- The meta-methoxy group may engage in hydrogen bonding or steric interactions distinct from para-substituted analogs.
- Analog 1 () : 4-Chlorophenyl (ID 894037-84-4).
- Electron-withdrawing chloro group increases lipophilicity (higher logP) but reduces solubility.
- Analog 2 () : 4-Methoxyphenyl (ID 894049-45-7).
Acetamide Side Chain Modifications
- Target Compound : 4-Fluorobenzyl group on acetamide nitrogen.
- Fluorination improves membrane permeability and resistance to oxidative metabolism.
- Analog 3 () : N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (ID 894067-38-0).
Comparative Data Table
Implications of Structural Differences
- Bioactivity : Fluorinated benzyl groups (target and ) are associated with prolonged half-lives in vivo. The 3-methoxyphenyl group’s orientation may confer unique target binding vs. para-substituted analogs.
- Toxicity: Unlike heterocyclic amines in (e.g., IQ compounds), the triazolo-pyridazine core lacks the imidazo-quinoline structure linked to carcinogenicity, suggesting a safer profile pending toxicological studies .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including:
- Cyclocondensation of pyridazine precursors with triazole-forming reagents.
- Thioether bond formation via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives).
- Final coupling of the fluorobenzyl group under basic conditions (e.g., K₂CO₃ in DMF). Key parameters: Temperature (60–100°C), anhydrous solvents (DMF, THF), and catalysts (e.g., DMAP). Optimize yields by monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- NMR (¹H/¹³C): Assign peaks for the triazole ring (δ 8.5–9.0 ppm), fluorobenzyl group (δ 4.5–5.0 ppm for CH₂), and methoxyphenyl moiety (δ 3.8 ppm for OCH₃).
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based ATPase assays (e.g., EGFR, VEGFR).
- Antimicrobial activity : MIC tests against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls .
Q. What methods determine solubility and stability under experimental conditions?
- Solubility : Shake-flask method in PBS, DMSO, or ethanol; quantify via UV-Vis spectroscopy.
- Stability : Incubate at 25°C/37°C for 24–72 hours; analyze degradation products using LC-MS. Adjust pH to 7.4 for physiological relevance .
Q. Which functional groups are most critical for bioactivity, and how can they be validated?
- Triazole ring : Essential for target binding (e.g., hydrogen bonding with kinases). Validate via deletion analogs.
- Thioacetamide linker : Modifies lipophilicity; test methyl/ethyl substitutions.
- Fluorobenzyl group : Enhances metabolic stability. Compare with chloro/bromo analogs in stability assays .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets (e.g., kinases).
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets .
Q. How can structure-activity relationship (SAR) studies be systematically designed?
- Systematic substitution : Modify the methoxyphenyl group (e.g., replace OCH₃ with CF₃ or NO₂).
- Scaffold hopping : Replace triazolo[4,3-b]pyridazine with triazolo[1,5-a]pyrimidine.
- In vitro profiling : Test analogs across 10+ kinase panels and cytotoxicity assays to identify selectivity .
Q. How should researchers address contradictions in biological activity data across studies?
- Orthogonal assays : Validate cytotoxicity findings using both MTT and clonogenic assays.
- Batch variability : Re-synthesize compound under standardized conditions.
- Meta-analysis : Compare data with structurally similar compounds (e.g., triazolopyridazines in and ) .
Q. What computational and experimental methods compare this compound to structural analogs?
- Pharmacophore modeling : Align key features (triazole, fluorobenzyl) with analogs using MOE or Discovery Studio.
- Free-energy perturbation (FEP) : Predict binding affinity differences for substituent changes.
- In vivo PK/PD : Compare oral bioavailability and half-life in rodent models .
Q. Which advanced synthetic techniques enable functional group modifications for enhanced activity?
- Click chemistry : Introduce triazole variants via copper-catalyzed azide-alkyne cycloaddition.
- Protecting group strategies : Use Boc for amine intermediates during fluorobenzyl coupling.
- Late-stage diversification : Employ Suzuki-Miyaura cross-coupling on halogenated pyridazine precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
